molecular formula C10H15F3N2O2 B1245039 1-Butyl-3-methylimidazolium trifluoroacetate CAS No. 174899-94-6

1-Butyl-3-methylimidazolium trifluoroacetate

Cat. No.: B1245039
CAS No.: 174899-94-6
M. Wt: 252.23 g/mol
InChI Key: QPDGLRRWSBZCHP-UHFFFAOYSA-M
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Description

1-Butyl-3-methylimidazolium trifluoroacetate, also known as this compound, is a useful research compound. Its molecular formula is C10H15F3N2O2 and its molecular weight is 252.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 746782. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Ionic Liquid Properties : Studies have highlighted the chemical properties and behavior of 1-Butyl-3-methylimidazolium trifluoroacetate, especially in terms of its decomposition, stability, and interactions with other chemicals. For instance, Swatloski et al. (2003) identified a decomposition product of a similar ionic liquid, emphasizing the importance of treating ionic liquids cautiously due to their potentially hazardous properties (Swatloski, Holbrey, & Rogers, 2003).

  • Polymerization Processes : This compound has been utilized as a solvent in polymerization processes. Carmichael et al. (2000) demonstrated its use in the copper(I) mediated living radical polymerisation of methyl methacrylate, which resulted in enhanced reaction rates and narrow polydispersity polymers (Carmichael, Haddleton, Bon, & Seddon, 2000).

  • Microemulsions : The compound has been explored for its role in creating microemulsions. Gao et al. (2004) studied microemulsions with ionic liquid polar domains, focusing on 1-butyl-3-methylimidazolium tetrafluoroborate microemulsions characterized by various techniques (Gao, Li, Han, Chen, Zhang, Zhang, & Yan, 2004).

  • Thermodynamic and Structural Properties : Sánchez-Badillo et al. (2019) calculated thermodynamic, structural, and dynamic properties of this compound using molecular simulations, providing insights into its behavior in condensed phases (Sánchez-Badillo, Gallo, Guirado-López, & López-Lemus, 2019).

  • Ionic Dissociation in Solvents : Li et al. (2007) investigated the effect of water and organic solvents on the ionic dissociation of ionic liquids like this compound, revealing how these solvents influence its properties (Li, Zhang, Han, Hu, Xie, & Yang, 2007).

  • Electrochemical Behavior : Suarez et al. (2002) examined the electrochemical windows of this compound in different electrode conditions, providing essential data for its electrochemical applications (Suarez, Consorti, Souza, Dupont, & Gonçalves, 2002).

Safety and Hazards

1-Butyl-3-methylimidazolium trifluoroacetate can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

Future Directions

Considering the potential of mixed ionic liquid-cosolvent systems in a wide range of applications, photophysical and theoretical studies on 1-Butyl-3-methylimidazolium trifluoroacetate and its mixture with water and methanol have been investigated . This opens the way for a prospective process scale-up .

Biochemical Analysis

Biochemical Properties

1-Butyl-3-methylimidazolium trifluoroacetate plays a crucial role in biochemical reactions due to its ability to act as a solvent for various biomolecules. This compound interacts with enzymes, proteins, and other biomolecules through hydrogen bonding and electrostatic interactions. For example, it has been shown to interact with enzymes such as lipases and proteases, enhancing their catalytic activity by stabilizing their active conformations. Additionally, this compound can disrupt the hydrogen bonding network of water, which can lead to changes in the solubility and stability of proteins and other biomolecules .

Cellular Effects

The effects of this compound on various types of cells and cellular processes have been extensively studied. This compound has been found to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, leading to changes in gene expression and cellular responses. Additionally, this compound can alter cellular metabolism by affecting the activity of key metabolic enzymes, resulting in changes in metabolite levels and metabolic flux .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. This compound can bind to enzymes and proteins through hydrogen bonding and electrostatic interactions, leading to changes in their conformation and activity. For example, this compound can inhibit the activity of certain enzymes by binding to their active sites and preventing substrate binding. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

The effects of this compound on cellular function can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical properties and effects on cells. Long-term exposure to this compound has been shown to result in changes in cellular function, including alterations in cell signaling pathways, gene expression, and metabolic activity. These changes can be attributed to the gradual degradation of the compound and the accumulation of degradation products .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance the activity of certain enzymes and proteins, leading to beneficial effects on cellular function. At high doses, this compound can exhibit toxic effects, including cell death and tissue damage. Threshold effects have been observed, where the compound exhibits beneficial effects at low doses but becomes toxic at higher doses. These effects are likely due to the compound’s interactions with key biomolecules and its ability to disrupt cellular processes .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that play key roles in cellular metabolism. This compound can affect metabolic flux by modulating the activity of enzymes involved in glycolysis, the tricarboxylic acid cycle, and other metabolic pathways. For example, this compound can inhibit the activity of key glycolytic enzymes, leading to changes in glucose metabolism and energy production. Additionally, this compound can interact with cofactors such as nicotinamide adenine dinucleotide (NADH) and flavin adenine dinucleotide (FAD), affecting their redox states and influencing metabolic reactions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Once inside the cell, this compound can interact with binding proteins that facilitate its transport to specific organelles or cellular structures. The localization and accumulation of this compound within cells can affect its activity and function, influencing cellular processes and responses .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. This compound can be targeted to specific compartments or organelles through post-translational modifications or interactions with targeting signals. For example, this compound can be localized to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, this compound can be directed to the nucleus, where it can interact with transcription factors and other regulatory proteins, affecting gene expression and cellular responses .

Properties

IUPAC Name

1-butyl-3-methylimidazol-3-ium;2,2,2-trifluoroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N2.C2HF3O2/c1-3-4-5-10-7-6-9(2)8-10;3-2(4,5)1(6)7/h6-8H,3-5H2,1-2H3;(H,6,7)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPDGLRRWSBZCHP-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=C[N+](=C1)C.C(=O)(C(F)(F)F)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40435877
Record name 1-BUTYL-3-METHYLIMIDAZOLIUM TRIFLUOROACETATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40435877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174899-94-6
Record name 174899-94-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=746782
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-BUTYL-3-METHYLIMIDAZOLIUM TRIFLUOROACETATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40435877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Butyl-3-methylimidazolium Trifluoroacetate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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